molecular formula C12H17BrN2 B2354240 1-(4-Bromophenyl)-4-ethylpiperazine CAS No. 656257-43-1

1-(4-Bromophenyl)-4-ethylpiperazine

Katalognummer B2354240
CAS-Nummer: 656257-43-1
Molekulargewicht: 269.186
InChI-Schlüssel: CLEVZBPYLTYZHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “1-(4-Bromophenyl)-4-ethylpiperazine” belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .


Synthesis Analysis

While specific synthesis information for “1-(4-Bromophenyl)-4-ethylpiperazine” was not found, similar compounds are often synthesized via a Mannich reaction . This involves the reaction of an amine, a carbonyl compound, and a compound containing an acidic hydrogen .


Molecular Structure Analysis

The molecular structure of “1-(4-Bromophenyl)-4-ethylpiperazine” would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .

Wissenschaftliche Forschungsanwendungen

1. Modeling of Copper Proteins

A study by Merkel et al. (2005) explored the use of bromophenol-based ligands, including compounds with piperazine structures, in modeling the active site of type 3 copper proteins. This research provides insights into the influence of a thioether group close to the metal site on catecholase activity, speciation in solution, and structural characteristics of the copper ions in these complexes (Merkel et al., 2005).

2. Organic Synthesis

N. Mishriky and A. Moustafa (2013) reported the synthesis of a piperazine compound through a nucleophilic substitution reaction. This highlights the role of piperazine structures in organic synthesis, particularly in constructing complex organic molecules (Mishriky & Moustafa, 2013).

3. Conformational Analysis of Heterocycles

The orientation of quaternised piperidines, related to piperazines, was analyzed by H. Dorn, A. Katritzky, and M. Nesbit (1967). This study contributes to understanding the conformational properties of saturated heterocycles, which is crucial in drug design and understanding molecular interactions (Dorn, Katritzky, & Nesbit, 1967).

4. Preparation of N-Substituted Piperazine Derivatives

W. Foye and L. Fedor (1959) explored the preparation of N-substituted derivatives of 1-ethylsulfonylpiperazine. This research is significant in understanding the chemical modification and potential applications of piperazine derivatives (Foye & Fedor, 1959).

5. Synthesis of Phenylpiperazine

The synthesis of 2-Phenylpiperazine, an intermediate of mirtazapine, was reported by Xuan Yun (2003). This highlights the application of piperazine derivatives in the synthesis of pharmaceutical intermediates (Yun, 2003).

6. Chromatographic Analysis

S. Nene, B. Anjaneyulu, and T. G. Rajagopalan (1998) developed a gas chromatography procedure using an alkali flame ionization detector for quantitative determination of diethylcarbamazine in blood. This methodology underscores the significance of piperazine derivatives in analytical chemistry and pharmacokinetics (Nene, Anjaneyulu, & Rajagopalan, 1998).

7. Allosteric Enhancer Activity Studies

R. Romagnoli et al. (2012) synthesized a series of piperazine derivatives to study their effect as allosteric enhancers of the A1 adenosine receptor. Such research underscores the pharmaceutical potential of piperazine compounds in modulating receptor activities (Romagnoli et al., 2012).

Safety and Hazards

While specific safety and hazard information for “1-(4-Bromophenyl)-4-ethylpiperazine” was not found, similar compounds can pose risks. They may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed or inhaled .

Zukünftige Richtungen

The future directions for research on “1-(4-Bromophenyl)-4-ethylpiperazine” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields .

Eigenschaften

IUPAC Name

1-(4-bromophenyl)-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-2-14-7-9-15(10-8-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEVZBPYLTYZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred mixture of 1-(4-bromophenyl)piperazine (4.82 g, 20 mmol) and K2CO3 (5.44 g, 40 mmol) in acetone (200 mL) was added iodoethane (2.58 mL, 32 mmol) dropwise over 1 min. After addition, the resulting mixture was stirred at rt for 24 h. The resulting precipitate was filtered off and rinsed with EtOAc (2×30 mL). The filtrate was concentrated to dryness to give a white solid which was treated with H2O (60 mL). Extraction with EtOAc (100 mL+60 mL) followed by concentration gave the crude title compound as a white solid. Trituration with MeOH (40 mL) gave first crop as a white solid (1.30 g). The mother liquor was concentrated to dryness and the trituration was repeated with MeOH, hexane and H2O to give additional 3.60 g as white solid. Total: 4.90 g (91%). 1H NMR (400 MHz, DMSO-d6) δ 7.20 (d, J=7.6 Hz, 2H), 6.87 (d, J=7.6 Hz, 2H), 3.13-3.03 (m, 4H), 2.49-2.40 (m, 4H, partially overlapping with DMSO signal), 2.34 (q, J=6.8 Hz, 2H), 1.01 (t, J=6.8 Hz, 3H); MS ESI 269.0 [M+H]+, calcd. for [C12H17BrN2+H]+ 269.1
Quantity
4.82 g
Type
reactant
Reaction Step One
Name
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.